6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that features a thiazepane ring fused with a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one typically involves the formation of the thiazepane ring followed by the introduction of the pyridazinone moiety. One common synthetic route includes:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing a thiol and an amine group under basic conditions.
Introduction of the Pyridazinone Moiety: The thiazepane intermediate is then reacted with a pyridazinone derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits similar biological activities and is used in medicinal chemistry.
6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another compound with comparable properties and applications.
Uniqueness
6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazepane ring and a pyridazinone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-4-2-3-5-13(12)15-8-9-20(10-11-23-15)17(22)14-6-7-16(21)19-18-14/h2-7,15H,8-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJBCUGNKXKBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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